molecular formula C10H16N3O8P B3365961 5-Hydroxymethyldeoxycytidylic acid CAS No. 13009-95-5

5-Hydroxymethyldeoxycytidylic acid

Cat. No.: B3365961
CAS No.: 13009-95-5
M. Wt: 337.22 g/mol
InChI Key: BTIWPBKNTZFNRI-XLPZGREQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyldeoxycytidylic acid typically involves the hydroxymethylation of deoxycytidine. One of the improved synthetic methods includes the preparation of cyanoethyl-protected 5-hydroxymethyl-2’-deoxycytidine phosphoramidite with an overall yield of 39% on a 5 g scale .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows laboratory-scale procedures with potential scaling up for industrial applications. The process involves standard organic synthesis techniques, including protection and deprotection steps, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxymethyldeoxycytidylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include aldehyde, carboxylic acid, and methyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Hydroxymethyldeoxycytidylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Hydroxymethyldeoxycytidylic acid involves its incorporation into DNA, where it can influence gene expression and regulation. The hydroxymethyl group can be further oxidized to form 5-formyldeoxycytidylic acid and 5-carboxyldeoxycytidylic acid, which play roles in active DNA demethylation processes . These modifications can affect the binding of transcription factors and other proteins to DNA, thereby influencing gene expression.

Comparison with Similar Compounds

    5-Methyldeoxycytidylic acid: Similar in structure but with a methyl group instead of a hydroxymethyl group.

    5-Formyldeoxycytidylic acid: An oxidation product of 5-Hydroxymethyldeoxycytidylic acid with a formyl group.

    5-Carboxyldeoxycytidylic acid: Another oxidation product with a carboxyl group.

Uniqueness: this compound is unique due to its role in the dynamic regulation of DNA methylation and hydroxymethylation. Its ability to undergo further oxidation to form other biologically active compounds makes it a crucial intermediate in epigenetic modifications .

Properties

IUPAC Name

[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3O8P/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(21-8)4-20-22(17,18)19/h2,6-8,14-15H,1,3-4H2,(H2,11,12,16)(H2,17,18,19)/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIWPBKNTZFNRI-XLPZGREQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N3O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156333
Record name 5-Hydroxymethyldeoxycytidylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13009-95-5
Record name 2′-Deoxy-5-(hydroxymethyl)-5′-cytidylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13009-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxymethyldeoxycytidylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013009955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxymethyldeoxycytidylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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